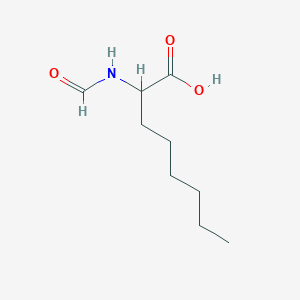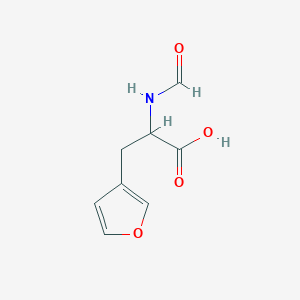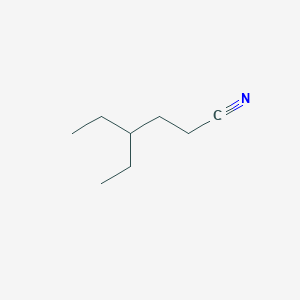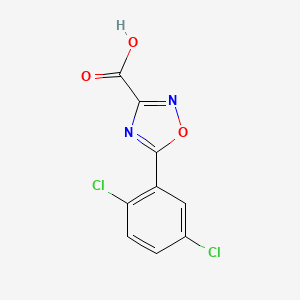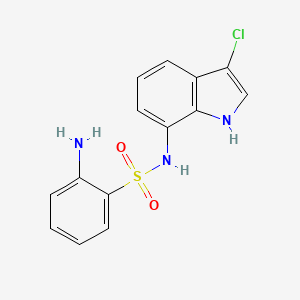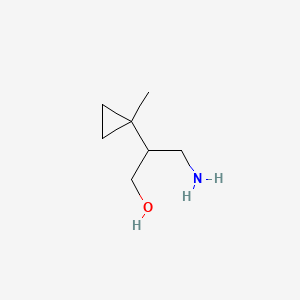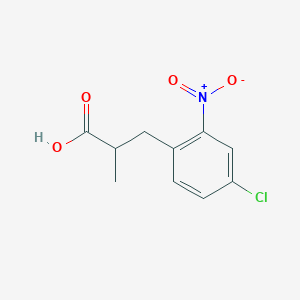
4-(pyridin-2-yl)-1H-pyrrole-2-carboxylicacidhydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid hydrochloride is a heterocyclic compound that features both pyridine and pyrrole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid hydrochloride typically involves the reaction of pyridine derivatives with pyrrole derivatives under specific conditions. One common method involves the condensation of 2-aminopyridine with a suitable pyrrole derivative in the presence of a catalyst such as iodine or tert-butyl hydroperoxide (TBHP) in toluene . The reaction conditions are generally mild and do not require the use of metals .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction conditions can be optimized to ensure scalability and cost-effectiveness.
化学反応の分析
Types of Reactions
4-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce pyrrole derivatives with reduced functional groups.
科学的研究の応用
4-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the development of materials with specific properties, such as polymers and dyes.
作用機序
The mechanism of action of 4-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
類似化合物との比較
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine moiety and have similar biological activities.
Imidazo[1,2-a]pyridines: These compounds also feature a pyridine ring and are known for their medicinal applications.
Uniqueness
4-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid hydrochloride is unique due to its combination of pyridine and pyrrole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile chemical modifications and a broad range of applications in various fields.
特性
分子式 |
C10H9ClN2O2 |
|---|---|
分子量 |
224.64 g/mol |
IUPAC名 |
4-pyridin-2-yl-1H-pyrrole-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H8N2O2.ClH/c13-10(14)9-5-7(6-12-9)8-3-1-2-4-11-8;/h1-6,12H,(H,13,14);1H |
InChIキー |
TZUONYAVUTXVNH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)C2=CNC(=C2)C(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


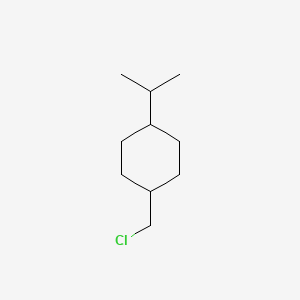
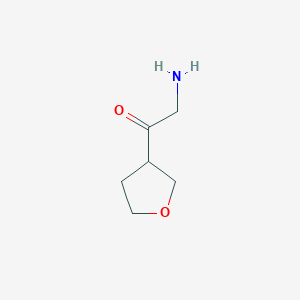
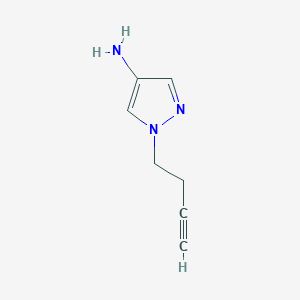

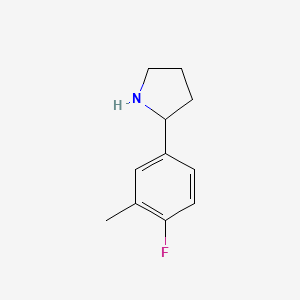
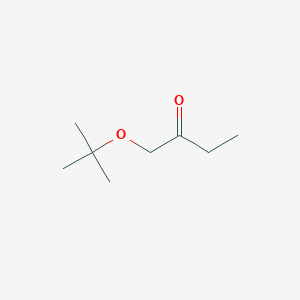
![4-Methyl-4-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B15324045.png)
